4-Prop-2-enoxy-2-pyridin-3-ylquinazoline
Description
Properties
IUPAC Name |
4-prop-2-enoxy-2-pyridin-3-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-2-10-20-16-13-7-3-4-8-14(13)18-15(19-16)12-6-5-9-17-11-12/h2-9,11H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWVLPFLGBHBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can be achieved through several methods. One common approach involves the reaction of quinazolin-4(3H)-one with pyridin-3-ylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures. The prop-2-enoxy group can be introduced via a nucleophilic substitution reaction using prop-2-enol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazoline core or the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Prop-2-enoxy-2-pyridin-3-ylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological activity being investigated. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Quinazoline vs. Pyrazolopyrimidines: Pyrazolopyrimidines (e.g., compounds in ) replace the benzene ring of quinazoline with a pyrazole ring. For instance, pyrazolopyrimidines are often optimized for adenosine receptor antagonism, whereas quinazolines are more commonly associated with tyrosine kinase inhibition.
- Pyridinyl Substituents: The pyridin-3-yl group in 4-prop-2-enoxy-2-pyridin-3-ylquinazoline may engage in hydrogen bonding via its nitrogen atom, similar to the p-tolyl group in pyrazolopyrimidine derivatives (e.g., compound 2 in ). However, the pyridinyl group’s smaller size and higher polarity could improve aqueous solubility compared to bulkier aryl substituents.
Substituent Effects
- Propenoxy Group vs. Hydrazine/Amino Groups: The propenoxy group introduces an allyl ether linkage, which is more chemically labile than the hydrazine or amino groups in pyrazolotriazolopyrimidines (e.g., compounds 3–11 in ). This lability may allow for controlled release of active metabolites or facilitate click chemistry modifications.
Physicochemical and Crystallographic Properties
- Graph set analysis (as in ) would likely reveal R₂²(8) motifs involving the pyridinyl nitrogen and quinazoline N-atoms.
- Software-Driven Structural Analysis: Tools like Mercury () and SHELX () enable comparative analysis of bond lengths, angles, and intermolecular interactions. For example, the propenoxy group’s C-O-C bond angle could be compared to similar ethers in pyrazolopyrimidine derivatives to assess steric effects.
Data Table: Hypothetical Comparison of Key Properties
Research Findings and Limitations
- Synthetic Flexibility: The propenoxy group in 4-prop-2-enoxy-2-pyridin-3-ylquinazoline offers synthetic versatility absent in rigid pyrazolotriazolopyrimidines (). For example, it could undergo epoxidation or thiol-ene reactions to generate derivatives with enhanced bioactivity.
- Comparative studies using assays like ELISA or SPR are needed to evaluate target affinity.
- High-resolution crystallography would clarify its supramolecular assembly.
Q & A
Q. What are the standard synthetic routes for 4-Prop-2-enoxy-2-pyridin-3-ylquinazoline, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Intermediate preparation : Pyridine and quinazoline precursors are functionalized via nucleophilic substitution or coupling reactions .
- Final coupling : A prop-2-enoxy group is introduced using Williamson ether synthesis or Mitsunobu conditions, with solvent polarity and temperature critically influencing yields (e.g., DMF at 80°C vs. THF at reflux) .
- Optimization : Design of Experiments (DoE) methodologies, such as factorial designs, are recommended to screen variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
| Method | Purpose | Key Parameters |
|---|---|---|
| 1H/13C NMR | Confirm substituent positions and purity | Chemical shifts (δ 6.8–8.5 ppm for aromatic protons) |
| HPLC-MS | Assess purity and detect byproducts | C18 column, acetonitrile/water gradient |
| FT-IR | Identify functional groups (e.g., C-O-C ether) | Peaks at ~1200 cm⁻¹ (C-O stretch) |
Q. What key physicochemical properties influence its reactivity in experimental settings?
- LogP : Predicted hydrophobicity (~2.8) affects solubility in polar vs. non-polar solvents .
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 220°C, guiding reaction temperature limits .
- Acid-base behavior : Pyridine nitrogen (pKa ~4.9) influences protonation states in aqueous reactions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map transition states and energetics for prop-2-enoxy group addition .
- Solvent effects : COSMO-RS models predict solvent interactions to optimize reaction media (e.g., DMSO enhances nucleophilicity) .
- Machine learning : Train models on existing quinazoline reaction datasets to predict regioselectivity in new derivatives .
Q. What strategies resolve contradictions between experimental data and theoretical models for this compound?
- Cross-validation : Compare computational predictions (e.g., Gibbs free energy barriers) with kinetic data from stopped-flow spectroscopy .
- Error analysis : Quantify uncertainties in DFT calculations (e.g., ±5 kcal/mol) against experimental yields .
- Multi-method validation : Use both NMR and X-ray crystallography to resolve ambiguities in stereochemical outcomes .
Q. How to design experiments for studying structure-activity relationships (SAR) in pharmacological applications?
- Fragment-based design : Systematically modify the pyridinyl or prop-2-enoxy groups and assay bioactivity (e.g., kinase inhibition) .
- High-throughput screening : Employ 96-well plates with automated LC-MS to test reaction scalability (10–100 mg scale) .
- Statistical modeling : Apply Partial Least Squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What reactor configurations are optimal for scaling up synthesis while maintaining selectivity?
- Microfluidic reactors : Enhance heat transfer for exothermic steps (e.g., prop-2-enoxy coupling) .
- Catalytic membrane reactors : Separate byproducts in real-time to improve yield (>85%) .
- Process control : Use PID algorithms to maintain pH (6.5–7.5) and temperature (±2°C) during sensitive steps .
Data Contradiction Analysis
Case Study : Discrepancies in reported reaction yields (60% vs. 78%) for prop-2-enoxy coupling.
- Root cause : Variations in solvent drying (anhydrous vs. 3Å molecular sieves) impact nucleophile activity .
- Resolution : Replicate conditions with Karl Fischer titration to verify solvent moisture (<50 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
